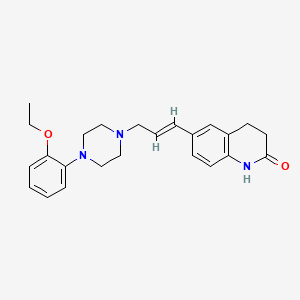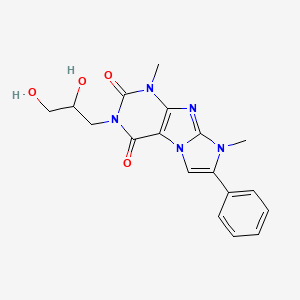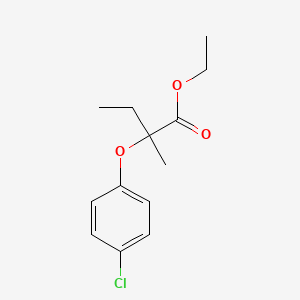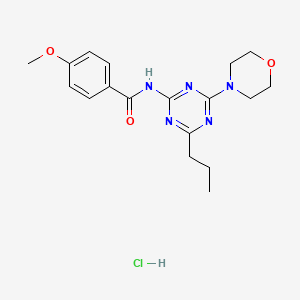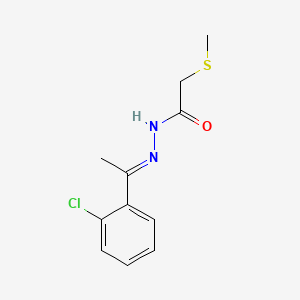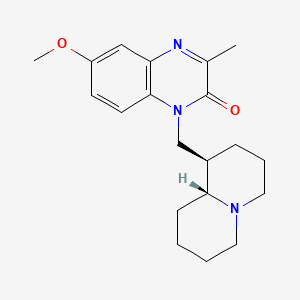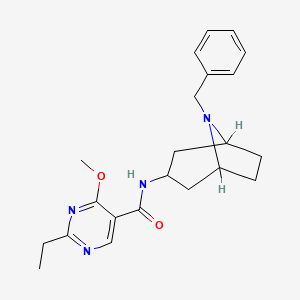
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring system and a phenyl group attached to a silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the trioxabicyclo octane ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction.
Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Silane Introduction: Finally, the trimethylsilane group is introduced through a hydrosilylation reaction, typically using a platinum catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethynyl groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the trioxabicyclo octane ring, potentially opening the ring and forming simpler alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties
Propriétés
Numéro CAS |
108614-37-5 |
|---|---|
Formule moléculaire |
C22H24O3Si |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
trimethyl-[2-[4-(4-phenyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C22H24O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h4-12H,15-17H2,1-3H3 |
Clé InChI |
JSNBTMHWILMVDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


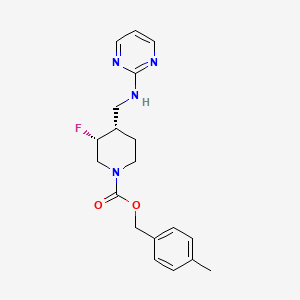
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)

